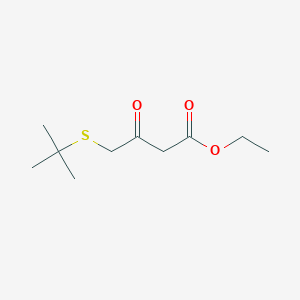
Ethyl 4-(tert-butylthio)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(tert-butylthio)-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound features a tert-butylsulfanyl group, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butylthio)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl thiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(tert-butylthio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(tert-butylthio)-3-oxobutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 4-(tert-butylthio)-3-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The tert-butylsulfanyl group can participate in redox reactions, influencing the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the tert-butylsulfanyl group.
Methyl butyrate: Another ester used in organic synthesis but with different substituents.
Uniqueness
Ethyl 4-(tert-butylthio)-3-oxobutanoate is unique due to the presence of the tert-butylsulfanyl group, which can significantly influence its chemical behavior and applications compared to simpler esters .
Eigenschaften
Molekularformel |
C10H18O3S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
ethyl 4-tert-butylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C10H18O3S/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
YZXKKCHEJQGOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CSC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














